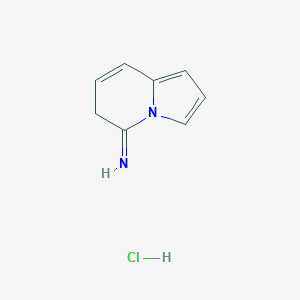

Indolizin-5(6H)-imine hydrochloride

CAS No.:

Cat. No.: VC13710261

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2 |

|---|---|

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 6H-indolizin-5-imine;hydrochloride |

| Standard InChI | InChI=1S/C8H8N2.ClH/c9-8-5-1-3-7-4-2-6-10(7)8;/h1-4,6,9H,5H2;1H |

| Standard InChI Key | IDJOPVCIXFCUOU-UHFFFAOYSA-N |

| SMILES | C1C=CC2=CC=CN2C1=N.Cl |

| Canonical SMILES | C1C=CC2=CC=CN2C1=N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Indolizin-5(6H)-imine hydrochloride belongs to the indolizine family, a class of bicyclic compounds with a ten-π-electron aromatic system. Its molecular formula is C₈H₉ClN₂, with a molecular weight of 168.62 g/mol . The IUPAC name is 6H-indolizin-5-imine hydrochloride, derived from the parent indolizine system through substitution of a hydrogen atom at position 5 with an imine group (-NH) and subsequent hydrochloride salt formation .

Table 1: Key Identifiers of Indolizin-5(6H)-Imine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 2708278-72-0 | |

| MDL Number | MFCD33395923 | |

| SMILES | N=C1CC=Cc2n1ccc2.Cl | |

| InChI Key | SGLJOYLHTIYQKB-UHFFFAOYSA-N | |

| Molecular Weight | 168.62 g/mol |

Structural Analysis

The compound features a planar indolizine core with an imine group at position 5. X-ray crystallography of analogous indolizines reveals bond lengths of ~1.34 Å for the C=N imine bond and ~1.40 Å for the C-C bonds in the aromatic system . Protonation at the imine nitrogen forms the hydrochloride salt, enhancing solubility in polar solvents like water and methanol .

Synthetic Methodologies

Cyclization of Imine Precursors

A prominent route involves the cyclization of pyrroline-derived imines. For example, treatment of 2-methyl-1-pyrroline (5) with tert-butylamine and potassium bis(trimethylsilyl)amide in toluene yields the bicyclic imine intermediate, which is subsequently protonated with pyridinium p-toluenesulfonate (PPTS) to achieve enantiomeric excesses >95% . This method is critical for producing (-)-swainsonine analogs .

Table 2: Representative Synthesis of Indolizin-5(6H)-Imine Derivatives

| Starting Material | Reagents | Product (Yield) | Reference |

|---|---|---|---|

| 2-Methyl-1-pyrroline | t-BuNH₂, KHMDS, PPTS | (-)-Swainsonine (67%) | |

| Enantiopure imine 56 | D-(-)-Tartaric acid, Red-Al | (+)-Nitropolyzonamine |

Multicomponent Cascade Reactions

Iminium ion intermediates generated from dialdehydes and amino allylsilanes undergo trapping with nucleophiles (e.g., cyanide or hydride donors) to form indolizidine frameworks . For instance, reacting monoprotected dialdehyde 11 with linear amino allylsilane 8 in the presence of trifluoroacetic acid yields tricyclic adducts in >90% yield .

Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of indolizine derivatives exhibit characteristic signals:

-

H-1: δ 7.2–7.4 ppm (doublet, J = 8.0 Hz)

-

H-3: δ 6.8–7.0 ppm (multiplet)

-

H-8: δ 3.1–3.3 ppm (triplet, J = 6.5 Hz)

Protonation at the imine nitrogen shifts these signals upfield by 0.2–0.5 ppm due to reduced electron density .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) for the free base (C₈H₈N₂) appears at m/z 132.16 . Fragmentation patterns include losses of HCN (m/z 105) and C₂H₂ (m/z 90), consistent with indolizine derivatives .

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol. It is stable at room temperature under inert atmospheres but degrades upon prolonged exposure to moisture, necessitating storage at 2–8°C .

Applications in Organic Synthesis

Enantioselective Alkaloid Synthesis

Indolizin-5(6H)-imine hydrochloride is a key intermediate in the synthesis of (-)-rosmarinecine (53) and (+)-polyzonimine (56). Hydrogenation of the N–O bond using Red-Al followed by tartaric acid resolution achieves enantiomeric excesses up to 92% .

Pharmacological Scaffold Development

Functionalization at positions 1, 3, and 8 enables access to analogs with anticholinergic and antiviral activities. For example, nitropropane adducts of polyzonimine show inhibitory activity against influenza A (IC₅₀ = 2.3 µM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume